4h-1-Benzopyran-4-one,7-amino-3-hydroxy-2-phenyl-
Description
Historical Context and Discovery
The development and characterization of 4H-1-Benzopyran-4-one, 7-amino-3-hydroxy-2-phenyl- emerged from the broader historical investigation of flavonoid chemistry that began in earnest during the mid-20th century. The systematic study of benzopyran derivatives gained momentum as researchers recognized the structural diversity and potential applications of these compounds in various chemical and biological contexts. The specific compound under investigation represents part of a larger class of aminoflavonoids that were first synthesized through modifications of naturally occurring flavonoid structures. Historical research into flavone derivatives established foundational synthetic methodologies, including the Baker-Venkataraman reaction, which has been instrumental in constructing complex benzopyran frameworks. The discovery of amino-substituted flavonoids arose from efforts to modify the electronic properties and chemical reactivity of parent flavonoid structures through strategic substitution patterns.
The chemical literature reveals that synthetic approaches to amino-substituted benzopyran derivatives evolved significantly over several decades. Early synthetic efforts focused on establishing reliable methods for introducing amino functionalities into the benzopyran core while maintaining structural integrity. Research conducted in the early 2000s demonstrated novel synthetic approaches for related compounds, such as 6-amino-7-hydroxyflavone, through multi-step synthetic sequences involving nitro group reduction. These methodological advances provided the foundation for accessing more complex amino-substituted derivatives, including the 7-amino-3-hydroxy-2-phenyl variant. The historical progression of synthetic methodology reveals a continuous refinement of reaction conditions and strategic approaches to achieve desired substitution patterns with improved efficiency and selectivity.
Classification within Flavonoid Derivatives
4H-1-Benzopyran-4-one, 7-amino-3-hydroxy-2-phenyl- occupies a specific position within the broader classification system of flavonoid derivatives, representing a unique subclass of aminoflavonoids. The compound belongs to the flavone family, characterized by the fundamental 2-phenyl-4H-chromen-4-one skeleton that defines this important class of natural and synthetic compounds. Within the flavonoid classification system, this compound demonstrates the characteristic C6-C3-C6 carbon framework consisting of two phenyl rings connected through a heterocyclic oxygen-containing ring. The presence of both amino and hydroxy functional groups distinguishes this compound from typical flavonoid structures and places it within the specialized category of amino-substituted flavonoids.
The structural classification of this compound reveals several distinctive features that set it apart from conventional flavonoids. The amino group at position 7 introduces electron-donating properties that significantly alter the electronic distribution within the benzopyran system compared to traditional hydroxyflavonoids. The hydroxy group at position 3 places the compound within the flavonol subcategory, as 3-hydroxyflavone derivatives constitute the fundamental backbone of all flavonols. This dual functionalization pattern creates a unique chemical entity that combines characteristics of both aminoflavonoids and hydroxyflavonoids, resulting in distinctive chemical and physical properties.
| Classification Category | Structural Feature | Position | Functional Impact |
|---|---|---|---|
| Primary Framework | 4H-1-Benzopyran-4-one | Core | Defines benzopyran identity |
| Secondary Classification | Amino Substitution | Position 7 | Electron-donating character |
| Tertiary Classification | Hydroxy Substitution | Position 3 | Hydrogen bonding capability |
| Quaternary Classification | Phenyl Substitution | Position 2 | Aromatic π-system extension |
Significance in Chemical Research
The chemical significance of 4H-1-Benzopyran-4-one, 7-amino-3-hydroxy-2-phenyl- extends across multiple research domains, particularly in the areas of synthetic methodology development and structure-activity relationship studies. Research into related aminoflavonoid compounds has demonstrated their utility as synthetic intermediates and as targets for investigating novel chemical transformations. The compound serves as a valuable model system for understanding the effects of amino substitution on benzopyran reactivity and electronic properties. Studies on similar amino-substituted benzopyran derivatives have revealed their potential as building blocks for more complex molecular architectures and as starting materials for further chemical modifications.
Contemporary research has highlighted the importance of amino-substituted flavonoids in advancing synthetic organic chemistry methodologies. The development of efficient synthetic routes to compounds like 6-amino-7-hydroxyflavone has demonstrated the utility of multi-step synthetic approaches involving strategic functional group transformations. These methodological advances have implications for accessing a broader range of aminoflavonoid derivatives, including the 7-amino-3-hydroxy-2-phenyl variant. The compound's unique substitution pattern makes it particularly valuable for studying regioselectivity in chemical reactions and for developing new synthetic strategies for complex heterocyclic systems.
Research investigations into benzopyran-based compounds have revealed their significance in coordination chemistry, particularly in the formation of metal complexes with distinctive properties. Studies on related hydroxybenzopyran derivatives have demonstrated their ability to form stable complexes with transition metals, exhibiting enhanced biological activities compared to the free ligands. The amino functionality in the 7-position of the target compound introduces additional coordination possibilities, potentially leading to novel metal-ligand interactions and enhanced chemical reactivity. This aspect of the compound's chemistry opens avenues for investigating new coordination compounds and their applications in various chemical processes.
Overview of Current Knowledge and Research Gaps
Current knowledge regarding 4H-1-Benzopyran-4-one, 7-amino-3-hydroxy-2-phenyl- remains limited compared to more extensively studied flavonoid derivatives, creating significant opportunities for fundamental research. The available chemical database information provides basic structural and physical property data, including molecular formula, molecular weight, and registry numbers, but lacks comprehensive characterization of chemical reactivity and synthetic accessibility. This knowledge gap represents a critical limitation in fully understanding the compound's potential applications and chemical behavior. Research efforts have focused more extensively on related compounds, such as 6-amino-7-hydroxyflavone and various hydroxyflavonoid derivatives, providing indirect insights into the potential properties of the 7-amino-3-hydroxy-2-phenyl variant.
The synthetic methodology for accessing 4H-1-Benzopyran-4-one, 7-amino-3-hydroxy-2-phenyl- requires further development and optimization. While synthetic approaches to related aminoflavonoids have been established, the specific substitution pattern of this compound presents unique synthetic challenges that have not been thoroughly addressed in the literature. Research on related compounds has demonstrated the utility of multi-step synthetic sequences involving nitro group reduction and strategic functional group protection and deprotection strategies. However, the development of efficient and scalable synthetic routes specifically tailored to the 7-amino-3-hydroxy-2-phenyl substitution pattern remains an important research objective.
| Research Domain | Current Status | Knowledge Gaps | Research Priority |
|---|---|---|---|
| Structural Characterization | Basic data available | Comprehensive spectroscopic analysis | High |
| Synthetic Methodology | Limited approaches reported | Optimized synthetic routes | High |
| Chemical Reactivity | Minimal investigation | Systematic reactivity studies | Medium |
| Physical Properties | Incomplete characterization | Detailed property determination | Medium |
| Coordination Chemistry | Unexplored potential | Metal complex formation studies | Low |
The investigation of structure-activity relationships for amino-substituted benzopyran derivatives represents another significant research gap that requires systematic exploration. While studies on related hydroxyflavonoids and aminoflavonoids have provided valuable insights into the effects of functional group positioning on chemical and biological properties, the specific combination of amino and hydroxy substitutions in the 7-amino-3-hydroxy-2-phenyl pattern has not been comprehensively investigated. This limitation restricts the ability to predict the compound's behavior in various chemical environments and to design derivatives with enhanced or modified properties. Future research efforts should focus on establishing comprehensive structure-activity relationships that can guide the rational design of new aminoflavonoid derivatives with tailored properties for specific applications.
Properties
IUPAC Name |
7-amino-3-hydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9/h1-8,18H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVCLXADHUKWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hoesch Reaction-Based Cyclization
The Hoesch reaction facilitates the formation of the benzopyran ring via condensation of a phenolic substrate with a β-ketoester or nitrile. For 2-phenyl-substituted derivatives, 2-hydroxyacetophenone derivatives serve as starting materials. In one protocol, 2-hydroxy-4-methoxyacetophenone undergoes silylation with tert-butyldimethylsilyl chloride (TBSCl) to protect the hydroxyl group, followed by alkylation with propargyl bromide under potassium tert-butoxide catalysis. Deprotection with tetra-n-butylammonium fluoride (TBAF) yields 2-alkyl-2-hydroxy-4-methoxyacetophenone, which is cyclized using methanesulfonyl chloride (MsCl) and boron trifluoride diethyl etherate (BF₃·Et₂O) at 0°C. This method achieves moderate yields (45–60%) but requires stringent temperature control to avoid side reactions.
Table 1: Cyclization Conditions for Benzopyran-4-one Core
Vilsmeier-Haack Formylation
Regioselective Introduction of the 7-Amino Group
The 7-amino substituent is introduced via nitration followed by reduction or direct amination.
Nitration-Reduction Sequence
Nitration of 7-methoxy-4H-1-benzopyran-4-one with nitric acid in sulfuric acid at –10°C selectively yields the 7-nitro derivative. Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to amine, achieving 70–75% overall yield. However, competing oxidation of the 3-hydroxy group necessitates temporary protection, typically as a silyl ether (e.g., TBS).
Direct Amination
Alternative approaches utilize Ullmann-type coupling with copper(I) iodide and trans-1,2-diaminocyclohexane (DACH) as ligands. 7-Bromo-3-hydroxy-2-phenyl-4H-1-benzopyran-4-one reacts with aqueous ammonia at 100°C under microwave irradiation, yielding the 7-amino derivative in 65% yield. This method avoids nitro intermediates but requires stoichiometric copper catalysts.
Functionalization of the 3-Hydroxy Group
The 3-hydroxy group is either retained from precursor molecules or introduced via oxidation.
Retention from Cyclization Precursors
In methods where the 3-hydroxy group is pre-existing, such as in 3-hydroxyflavone derivatives, selective deprotection is critical. For example, BF₃·Et₂O-mediated cyclization of 2-hydroxy-4-methoxyacetophenone derivatives preserves the 3-hydroxy group when silyl protecting groups are cleaved post-cyclization.
Post-Cyclization Oxidation
Oxidation of 3-keto intermediates using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) converts the ketone to a hydroxyl group. However, over-oxidation to carboxylic acids is a common side reaction, necessitating careful stoichiometric control.
Optimization of Protecting Group Strategies
Silyl Ether Protection
The tert-butyldimethylsilyl (TBS) group is widely used to protect phenolic hydroxyl groups during alkylation or acylation steps. Deprotection with TBAF in tetrahydrofuran (THF) proceeds quantitatively at 0°C.
Acetyl Protection
Acetylation of the 3-hydroxy group with acetic anhydride and BF₃·Et₂O in dichloromethane allows temporary protection during nitration. Subsequent alkaline hydrolysis (KOH/MeOH) regenerates the hydroxyl group without affecting the amino substituent.
Case Study: Integrated Synthesis from US4900727A
A patent-pending route synthesizes a related compound, cis-(-)-5,7-dihydroxy-2-phenyl-8-[4'-(3'-hydroxy-1'-methyl)piperidinyl]-4H-1-benzopyran-4-one, via:
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Lithiation of 1,3,5-trimethoxybenzene with n-BuLi in hexane at –70°C.
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Condensation with 1-methyl-4-piperidone to form a tetrahydropyridine intermediate.
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Cyclization with BF₃·Et₂O and hydrogen peroxide oxidation to install the benzopyran core.
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Acidic hydrolysis (HCl/glacial acetic acid) to remove methoxy groups, yielding 5,7-dihydroxy derivatives.
Adapting this method for 7-amino-3-hydroxy-2-phenyl-4H-1-benzopyran-4-one would involve substituting the piperidine moiety with an amino group via reductive amination.
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory and Analgesic Properties
Several studies have demonstrated that derivatives of 4H-1-benzopyran-4-one exhibit potent anti-inflammatory and analgesic effects. For instance, compounds derived from this structure have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases . These compounds work by modulating various biochemical pathways, including the inhibition of cyclooxygenase enzymes and the suppression of pro-inflammatory cytokines.
1.2 Anticancer Activity
Research indicates that 4H-1-benzopyran derivatives can induce apoptosis in cancer cells. A study highlighted that certain derivatives effectively inhibit tubulin polymerization, leading to cell cycle arrest and subsequent cell death in various cancer cell lines . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the benzopyran ring significantly influence their anticancer potency.
1.3 Antimicrobial Effects
The antimicrobial properties of 4H-1-benzopyran derivatives have also been explored. These compounds have shown effectiveness against a range of bacterial and fungal pathogens, suggesting potential applications in developing new antimicrobial agents . Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
1.4 Neuroprotective Effects
Recent studies have indicated that certain benzopyran derivatives may serve as isoform-selective inhibitors of Protein Kinase C (PKC), particularly PKC-ζ, which is implicated in neurobiological processes related to addiction and neurodegeneration . This selectivity could lead to novel therapeutic strategies for treating neurodegenerative diseases and substance abuse disorders.
Case Studies
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of neurotransmitters.
Signal Transduction: It modulates signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
Key Substituents :
- 7-Amino Group: Unique to the target compound, this group enhances hydrogen-bonding capacity and solubility compared to methoxy or hydroxyl groups in analogs like genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) .
- 3-Hydroxy and 2-Phenyl Groups : These are common in bioactive chromones. For example, 7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one (16.27% in Piper guineense) shares the 3-hydroxy-2-phenyl motif, contributing to radical scavenging .
Table 1: Physicochemical Properties of Selected Chromones
*logP values calculated or estimated using Crippen or Joback methods . †Estimated based on amino group polarity. ‡Experimental data from Cheméo .
Antioxidant Activity
- Phenolic Derivatives: Compounds like 7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one exhibit radical scavenging due to phenolic hydroxyl groups . The target compound’s 3-hydroxy group may contribute similarly, but the 7-amino group could introduce unique mechanisms, such as metal chelation or enhanced electron donation .
Anticancer Activity
- 3-Styrylchromones: Compound 22 (7-methoxy-3-styrylchromone) shows high tumor specificity against oral squamous cell carcinoma, attributed to the styryl group’s planar structure and π-π interactions with DNA . The target compound lacks this group but may leverage its phenyl and amino substituents for alternative receptor binding.
- Genistein: Inhibits tyrosine kinases and topoisomerases, with activity modulated by hydroxylation patterns . The 7-amino group in the target compound could mimic these interactions or target distinct pathways.
Neuroprotective and Metabolic Effects
- Naringenin: Protects against lipid peroxidation in sperm mitochondria . The target compound’s amino group might enhance mitochondrial membrane penetration, though this requires empirical validation.
Biological Activity
4H-1-Benzopyran-4-one, 7-amino-3-hydroxy-2-phenyl-, also known as a flavonoid derivative, exhibits a range of biological activities that have garnered significant interest in pharmacological research. This article explores its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Overview of the Compound
4H-1-Benzopyran-4-one, 7-amino-3-hydroxy-2-phenyl- is characterized by its unique structure, which includes both amino and hydroxy functional groups. This structural configuration enhances its reactivity and potential for diverse biological applications. The compound is synthesized through various methods involving the condensation of phenolic compounds with β-ketoesters, followed by cyclization and functional group modifications.
The biological activity of this compound can be attributed to several mechanisms:
1. Antioxidant Activity:
- It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage.
2. Enzyme Inhibition:
- The compound inhibits key enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting neurodegenerative conditions .
3. Anti-inflammatory Effects:
- Research indicates that it modulates inflammatory pathways, reducing cytokine production and inflammation markers in various models .
4. Antimicrobial Activity:
- Studies show that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum efficacy .
Biological Activities
The following table summarizes the key biological activities associated with 4H-1-Benzopyran-4-one, 7-amino-3-hydroxy-2-phenyl-:
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological contexts:
- Neuroprotective Effects:
- Anti-inflammatory Properties:
- Antimicrobial Efficacy:
Comparative Analysis
When compared to similar flavonoid compounds, 4H-1-Benzopyran-4-one, 7-amino-3-hydroxy-2-phenyl-, stands out due to its unique functional groups which enhance its biological activities:
| Compound | Key Activity | Comparison |
|---|---|---|
| 4H-1-Benzopyran-4-one, 7-amino-3-hydroxy-2-phenyl | Antioxidant, anti-inflammatory | More potent due to dual amino and hydroxy groups |
| Pinocembrin (4H-1-Benzopyran-4-one, 2,3-dihydro...) | Anti-inflammatory | Similar but less effective in neuroprotection |
| Tectochrysin (4H-1-Benzopyran-4-one, 5-hydroxy...) | Anti-cancer | Comparable but lacks broad-spectrum antimicrobial activity |
Q & A
Basic: What are the recommended synthesis routes for 7-amino-3-hydroxy-2-phenyl-4H-1-benzopyran-4-one, and how can reaction conditions be optimized for yield?
The synthesis of benzopyranone derivatives typically involves multi-step protocols, including Claisen-Schmidt condensations, cyclization, and functional group modifications. For example, analogous compounds (e.g., 7-methoxy-substituted derivatives) are synthesized via Friedel-Crafts acylation followed by hydroxylation and amination . Optimization strategies include:
- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions .
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound with >90% purity .
Note: Direct synthesis data for the 7-amino variant is limited; substitution patterns in similar compounds suggest amino groups are introduced via nitro reduction or direct nucleophilic substitution .
Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?
- HPLC-DAD/MS : Resolves impurities and confirms molecular weight (e.g., [M+H]⁺ ion for C₁₆H₁₃NO₃ at m/z 268.1) .
- FT-IR : Identifies key functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amino group; C=O at ~1650 cm⁻¹) .
- NMR : ¹H/¹³C NMR assigns substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm; C-4 ketone at δ 180–185 ppm) .
- X-ray crystallography : Resolves stereochemistry if single crystals are obtainable (e.g., bond angles and dihedral angles for the benzopyranone core) .
Basic: How do pH and solvent polarity affect the stability and solubility of this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Methoxy/amino groups enhance aqueous solubility at acidic pH (protonation of amino group) .
- Stability : Degrades under prolonged UV exposure (hydroxy and amino groups are photosensitive). Store at 4°C in amber vials under inert gas .
Advanced: What computational modeling approaches can predict its bioactivity or interaction with biological targets?
- Docking studies : Use crystal structures of target proteins (e.g., kinases, estrogen receptors) and software like AutoDock Vina to assess binding affinity .
- QSAR models : Correlate substituent electronic properties (Hammett constants) with observed activity in analogous flavonoids .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate intramolecular hydrogen bonding (e.g., between 3-OH and 4-ketone) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the 7-amino group?
- Synthetic analogs : Replace the 7-amino group with -OH, -OCH₃, or -NO₂ and compare bioactivity (e.g., antioxidant assays like DPPH; enzyme inhibition assays) .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using MOE or Schrödinger .
Note: No direct SAR data exists for this compound; extrapolate from studies on 7-hydroxy-4′-methoxyisoflavones .
Advanced: What strategies mitigate discrepancies in reported toxicity profiles of benzopyranone derivatives?
- Standardized assays : Use OECD guidelines (e.g., acute oral toxicity in rats, Ames test) to resolve conflicts between in vitro and in vivo data .
- Metabolite profiling : LC-MS/MS identifies toxic intermediates (e.g., quinone metabolites from oxidative degradation) .
- Dose-response curves : Clarify threshold effects for respiratory irritation (reported in analogs as low as 10 mg/kg) .
Advanced: How can conflicting data on synthetic yields (e.g., 40% vs. 70%) be reconciled?
- Reaction monitoring : Use in situ FT-IR or HPLC to track intermediate formation and optimize stepwise efficiency .
- Byproduct analysis : Identify side products (e.g., dimerization via Michael addition) and adjust stoichiometry or solvent polarity .
Advanced: What are the challenges in quantifying trace impurities in this compound, and how are they addressed?
- Detection limits : LC-MS/MS with MRM mode achieves ppm-level sensitivity for nitrosoamines or residual solvents .
- Reference standards : Synthesize or procure certified impurities (e.g., 7-nitro analogs) for calibration .
Advanced: What green chemistry approaches apply to its synthesis?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalytic methods : Use immobilized enzymes or nanocatalysts for amination steps to minimize waste .
Advanced: How can cross-disciplinary approaches (e.g., materials science) expand its applications?
- Photodynamic therapy : Evaluate singlet oxygen generation potential using UV-vis spectroscopy .
- Coordination chemistry : Screen for metal-complexation (e.g., with Cu²⁺ or Fe³⁺) to develop sensors or catalysts .
Key Data Gaps and Recommendations
- Ecotoxicity : No data available; perform Daphnia magna or algae growth inhibition tests .
- In vivo pharmacokinetics : Prioritize ADME studies in rodent models.
- Regulatory compliance : Assess compliance with REACH and OSHA standards for lab handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
